molecular formula C6H6BF2NO2 B15071164 (2-Amino-3,5-difluorophenyl)boronic acid CAS No. 1072952-15-8

(2-Amino-3,5-difluorophenyl)boronic acid

Cat. No.: B15071164
CAS No.: 1072952-15-8
M. Wt: 172.93 g/mol
InChI Key: UCYXMGAVMYFHST-UHFFFAOYSA-N
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Description

(2-Amino-3,5-difluorophenyl)boronic acid is a chemical compound with the molecular formula C6H6BF2NO2 It is a boronic acid derivative, characterized by the presence of an amino group and two fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3,5-difluorophenyl)boronic acid typically involves the reaction of 2-amino-3,5-difluorophenylboronic acid pinacol ester with an appropriate reagent under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,5-difluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF and dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions may produce phenolic derivatives .

Mechanism of Action

The mechanism of action of (2-Amino-3,5-difluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, thereby inhibiting their activity. This interaction is often facilitated by the presence of the amino and fluorine groups, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorophenylboronic acid
  • 2,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylboronic acid

Uniqueness

(2-Amino-3,5-difluorophenyl)boronic acid is unique due to the presence of both amino and fluorine groups on the phenyl ring, which confer distinct chemical properties and reactivity compared to other boronic acids. This makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

CAS No.

1072952-15-8

Molecular Formula

C6H6BF2NO2

Molecular Weight

172.93 g/mol

IUPAC Name

(2-amino-3,5-difluorophenyl)boronic acid

InChI

InChI=1S/C6H6BF2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H,10H2

InChI Key

UCYXMGAVMYFHST-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1N)F)F)(O)O

Origin of Product

United States

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